molecular formula C16H17Cl2N3OS B2675612 3,4-dichloro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide CAS No. 1706217-76-6

3,4-dichloro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide

Cat. No. B2675612
M. Wt: 370.29
InChI Key: XNOZUCVYVHGEPQ-UHFFFAOYSA-N
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Description

“3,4-dichloro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide” is a chemical compound that contains a thiazole ring. Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Huckel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Synthetic Methods and Chemical Interactions

Research in synthetic chemistry has explored the preparation of thiadiazoles and related heterocyclic compounds, demonstrating the versatility of thiazol derivatives in forming complex structures. For instance, Takikawa et al. (1985) detailed the preparation of 3,5-disubstituted 1,2,4-thiadiazoles through the reaction of thioamides with electrophilic reagents, showcasing a methodology that could potentially apply to the synthesis of similar compounds like 3,4-dichloro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide (Takikawa, Shimada, Kazuto Sato, Shinichi Sato, & Takizawa, 1985).

Antimicrobial and Antipsychotic Potential

Derivatives of thiazol and piperidine have been investigated for their antimicrobial and potential antipsychotic properties. Anuse et al. (2019) synthesized a series of substituted N-(benzo[d]thiazol-2-yl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)acetamide derivatives, evaluating their antimicrobial activity, which highlights the therapeutic potential of such compounds in addressing drug-resistant bacteria (Anuse, Mali, Thorat, Yamgar, & Chaudhari, 2019).

Supramolecular Chemistry Applications

N-(Thiazol-2-yl)benzamide derivatives have also been explored for their gelation properties, demonstrating the role of non-covalent interactions in supramolecular assemblies. Yadav and Ballabh (2020) synthesized and characterized a series of N-(thiazol-2-yl)benzamide derivatives, investigating their gelation behavior to understand the influence of methyl functionality and S⋯O interaction. This study points to the importance of structural modifications in dictating the physical properties and potential applications of these compounds in materials science (Yadav & Ballabh, 2020).

properties

IUPAC Name

3,4-dichloro-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17Cl2N3OS/c17-13-4-3-12(8-14(13)18)15(22)20-9-11-2-1-6-21(10-11)16-19-5-7-23-16/h3-5,7-8,11H,1-2,6,9-10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNOZUCVYVHGEPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=CS2)CNC(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dichloro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide

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